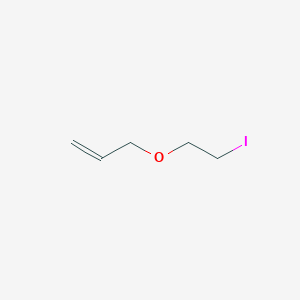

3-(2-Iodoethoxy)prop-1-ene

Description

Contextualization within Organoiodine Chemistry

Organoiodine chemistry is a specialized branch of organic chemistry that studies compounds containing a carbon-iodine (C-I) bond. wikipedia.org These compounds are distinguished by the unique properties of this bond. The C-I bond is the longest and weakest among the carbon-halogen bonds. This inherent weakness means that the iodide ion is an excellent leaving group in nucleophilic substitution reactions, a fundamental characteristic exploited in organic synthesis. wikipedia.org

3-(2-Iodoethoxy)prop-1-ene exemplifies a classic organoiodine reagent where the iodine atom is positioned on a primary carbon, making it highly susceptible to substitution by a wide range of nucleophiles. broadpharm.comchemicalbook.com Unlike many organoiodine compounds that can be sensitive and discolored due to the slow release of elemental iodine (I₂), the stability of compounds like this compound is sufficient for its use as a synthetic intermediate, typically stored under refrigeration to maintain its purity of 98%. sigmaaldrich.com The high atomic weight of iodine also imparts a significant density to organoiodine molecules. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65805-36-9 | sigmaaldrich.com |

| Molecular Formula | C₅H₉IO | aaronchem.com |

| Molecular Weight | 212.03 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Oil | sigmaaldrich.com |

| InChI Key | KMOIQFBJWVVXFI-UHFFFAOYSA-N | sigmaaldrich.com |

Significance as a Multifunctional Organic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is considered a multifunctional organic synthon because it contains three distinct functional groups—an iodo group, an ether linkage, and an alkene—each offering a different pathway for chemical transformation. sioc-journal.cn This versatility allows chemists to introduce a pre-functionalized five-carbon chain into a target molecule in a controlled, stepwise manner.

The primary utility of the iodo group is its ability to act as an electrophilic site in nucleophilic substitution reactions. broadpharm.comchemicalbook.com The alkene (allyl) group provides a site for a plethora of reactions, including various addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), oxidations, and transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net The ether linkage, while generally stable, provides specific spacing and conformational properties to the molecule and can be cleaved under certain acidic conditions to yield iodoalkanes. manac-inc.co.jp This combination of reactive sites makes this compound a valuable building block for synthesizing more complex molecules, potentially for applications in materials science and medicinal chemistry. smolecule.com

Overview of Research Trajectories for Alkene and Ether Functionalized Iodoalkanes

The study of molecules containing both alkene and ether functionalities alongside an iodoalkane, such as this compound, is part of a broader interest in developing complex and efficient synthetic methodologies. Research in this area often focuses on intramolecular reactions, where the different functional groups within the same molecule react with each other to form cyclic structures.

For instance, radical cyclization is a common research trajectory. The weak C-I bond can be homolytically cleaved to generate a carbon-centered radical. This radical can then attack the intramolecular alkene, leading to the formation of five- or six-membered rings, a common structural motif in natural products and pharmaceuticals. Research has shown that the cyclization of related compounds, such as 3-(2′-iodoethoxy)cyclohexene, can be induced to form bicyclic ether systems like 7-oxabicyclo[4.3.0]nonane. researchgate.net

Another significant area of research is the functionalization of alkenes using hypervalent iodine reagents, which can be generated in situ. beilstein-journals.org These methods allow for the addition of various functionalities across the double bond, including difunctionalization reactions where two new groups are added. beilstein-journals.orgnih.gov Furthermore, the synthesis of iodoalkanes through the cleavage of ethers using reagents like sodium iodide with an acid catalyst is a well-established method that continues to be refined for broader applications, particularly with reactive substrates like allyl ethers. manac-inc.co.jp These research avenues highlight the ongoing effort to harness the combined reactivity of these functional groups for the efficient construction of complex molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodoethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOIQFBJWVVXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446451 | |

| Record name | 1-Propene, 3-(2-iodoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65805-36-9 | |

| Record name | 1-Propene, 3-(2-iodoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 2 Iodoethoxy Prop 1 Ene

Established Synthetic Routes and Precursor Analysis

The most common and well-documented methods for producing 3-(2-Iodoethoxy)prop-1-ene involve the initial synthesis of an appropriate allylic ether precursor, which is then converted to the final iodo-compound.

The foundational step in the synthesis of this compound is the formation of the ether linkage, typically achieved through a Williamson ether synthesis. This reaction involves the alkylation of an alcohol with a suitable alkyl halide. In this context, the key precursor is 2-allyloxyethanol (B34915).

One common route to 2-allyloxyethanol involves the reaction of allyl alcohol with 2-chloroethanol (B45725) in the presence of a base. The alkoxide of allyl alcohol, generated in situ, acts as a nucleophile, displacing the chloride from 2-chloroethanol.

A frequently employed laboratory-scale synthesis of a precursor for the final iodination step involves the reaction of triethylene glycol with allyl chloride and sodium hydroxide (B78521) in toluene. This reaction yields 2-(2-(2-(allyloxy)ethoxy)ethoxy)ethanol. rsc.org

Table 1: Representative Williamson Ether Synthesis for an Allyloxyether Precursor

| Reactants | Base | Solvent | Conditions | Product |

| Triethylene glycol, Allyl chloride | NaOH | Toluene | Reflux, 3 days | 2-(2-(2-(allyloxy)ethoxy)ethoxy)ethanol |

This table illustrates a typical Williamson ether synthesis to form a polyether with a terminal allyl group, a structural motif related to the precursor of the target compound.

Once the allylic ether precursor is obtained, the next critical step is the introduction of the iodine atom. A widely used method for this transformation is the Finkelstein reaction, which involves the treatment of a sulfonate ester with an iodide salt.

A specific and effective established route to this compound starts with 2-allyloxyethanol. This alcohol is first converted to its corresponding tosylate, 2-(allyloxy)ethyl 4-methylbenzenesulfonate (B104242), by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. beilstein-journals.org

The resulting tosylate is then subjected to a Finkelstein reaction. Treatment of 2-(allyloxy)ethyl 4-methylbenzenesulfonate with sodium iodide (NaI) in a suitable solvent like acetone (B3395972) results in the displacement of the tosylate group by iodide, yielding this compound in good yield. beilstein-journals.org The insolubility of the sodium tosylate byproduct in acetone helps to drive the reaction to completion. quora.compdx.edu

Table 2: Synthesis of this compound via Tosylation and Iodination

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1. Tosylation | 2-Allyloxyethanol | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 5-10 °C, 1-4 h | 2-(Allyloxy)ethyl 4-methylbenzenesulfonate | >90% (expected) |

| 2. Iodination | 2-(Allyloxy)ethyl 4-methylbenzenesulfonate | Sodium Iodide | Acetone | Reflux | This compound | ~76% |

This table outlines a reliable two-step synthesis of the target compound, highlighting the key reagents, conditions, and reported yields.

Advanced Synthetic Approaches and Methodological Refinements

In recent years, efforts have been made to develop more efficient, environmentally friendly, and stereocontrolled methods for the synthesis of ethers and iodo-compounds, which can be applied to the production of this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of Williamson ether synthesis, several strategies can be employed to make the production of precursors to this compound more sustainable.

One such approach is the use of phase-transfer catalysis (PTC) . This technique allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), eliminating the need for anhydrous solvents. acs.orgacs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide. wikipedia.org This method can lead to milder reaction conditions and easier work-up procedures. researchgate.net

Another green approach involves the use of microwave irradiation . Microwave-assisted Williamson ether synthesis can significantly reduce reaction times from hours to minutes and often leads to improved yields, aligning with the green chemistry principles of energy efficiency and waste reduction. benthamdirect.comwikipedia.org

While the synthesis of this compound itself does not typically involve the creation of a stereocenter at the double bond, the principles of stereochemical control are crucial in the broader context of iodoetherification reactions. For more complex allylic ethers, the introduction of iodine across the double bond can lead to the formation of stereoisomers.

Research into the stereoselective iodoetherification of alkynes has demonstrated that the use of specific iodine(III) electrophiles, such as benziodoxole triflate, in the presence of an alcohol can lead to the formation of highly substituted vinyl ethers with excellent regio- and stereoselectivity. acs.org Although not directly applied to this compound, these advanced methods highlight the potential for precise control over the stereochemical outcome in related transformations. Such strategies could be adapted for the synthesis of more complex, stereochemically defined analogues.

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors influence the efficiency of both the etherification and iodination steps.

For the Williamson ether synthesis step, the choice of base, solvent, and temperature are critical. numberanalytics.com Strong, non-nucleophilic bases like sodium hydride are often preferred for generating the alkoxide. khanacademy.org Polar aprotic solvents such as DMF or DMSO can accelerate the SN2 reaction by effectively solvating the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.comcareers360.com However, the temperature must be carefully controlled to avoid potential side reactions, such as elimination. wikipedia.orglscollege.ac.in

In the Finkelstein reaction for the conversion of the tosylate to the iodide, the choice of solvent is paramount. Acetone is highly effective because sodium iodide is soluble in it, while the sodium tosylate byproduct is not. quora.compdx.edu This precipitation of the byproduct shifts the equilibrium of the reaction to favor the formation of the desired iodoalkane, in accordance with Le Châtelier's principle. jk-sci.com The reaction is typically run at reflux to ensure a reasonable reaction rate.

Table 3: Factors for Optimization in the Synthesis of this compound

| Reaction Step | Factor | Influence on Yield and Purity |

| Williamson Ether Synthesis | Base | Stronger, non-nucleophilic bases favor complete alkoxide formation. |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reaction rate. | |

| Temperature | Higher temperatures increase rate but may promote side reactions. | |

| Finkelstein Reaction | Solvent | Acetone is optimal due to differential solubility of salts. |

| Temperature | Reflux conditions increase reaction rate. | |

| Reactant Ratio | An excess of sodium iodide can drive the reaction to completion. |

This table summarizes key parameters that can be adjusted to optimize the yield and purity of the final product.

Iii. Reactivity and Mechanistic Investigations of 3 2 Iodoethoxy Prop 1 Ene

Nucleophilic Substitution Reactions Involving the Iodo Group

The primary iodo group in 3-(2-Iodoethoxy)prop-1-ene is a key site for reactivity, readily participating in nucleophilic substitution reactions. These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, owing to the unhindered nature of the primary carbon center. libretexts.orglibretexts.org

The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart. An effective leaving group must be able to stabilize the negative charge it accepts upon bond cleavage. quimicaorganica.org The iodide ion (I⁻) is an excellent leaving group because it is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it a very weak base. nih.gov Its large size allows for the delocalization of the negative charge, further enhancing its stability. youtube.com

The efficacy of iodide as a leaving group directly impacts the kinetics of the substitution reaction. Studies comparing various leaving groups on similar alkyl skeletons have consistently shown that iodide is significantly more reactive than other halogens and sulfonate esters like tosylate and mesylate. nih.govresearchgate.net Good leaving groups, such as iodide, increase the rate of nucleophilic substitution. quimicaorganica.org The general order of reactivity for common leaving groups is as follows:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend correlates with both the strength of the carbon-halogen bond and the stability of the resulting halide anion. libretexts.org

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity in SN2 Reactions |

|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | High |

| Br⁻ (Bromide) | HBr | -9 | Medium-High |

| TsO⁻ (Tosylate) | p-TsOH | -1.34 | Medium |

| Cl⁻ (Chloride) | HCl | -7 | Medium-Low |

This table presents a comparison of common leaving groups in nucleophilic substitution reactions. Data compiled from various sources. quimicaorganica.orgnih.gov

For this compound, where the iodo group is attached to a primary carbon, the SN2 mechanism is dominant. The rate of an SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center. libretexts.orgchemistrysteps.com The mechanism involves a backside attack by the nucleophile, leading to a pentacoordinate transition state. libretexts.orgyoutube.com If bulky groups are present near the reaction site, they can physically obstruct the nucleophile's approach, slowing down or even preventing the reaction. youtube.comnih.gov

In the case of this compound, the primary carbon atom (C-2 of the ethoxy group) is relatively unhindered, allowing for efficient nucleophilic attack. The reactivity follows the general trend for SN2 substrates:

Methyl > Primary > Secondary >> Tertiary (unreactive) libretexts.org

The prop-1-ene (B156429) moiety is sufficiently removed from the reaction center so as not to cause significant steric hindrance. Electronically, the ether oxygen has a slight electron-withdrawing inductive effect, which can marginally increase the electrophilicity of the adjacent carbon, though this effect is generally considered minor compared to steric factors in SN2 reactions. youtube.com

Electrophilic and Radical Additions to the Prop-1-ene Moiety

The carbon-carbon double bond of the prop-1-ene group is a region of high electron density, making it susceptible to attack by electrophiles and radicals. pearson.com

The presence of both an iodoalkane and a double bond within the same molecule sets the stage for intramolecular radical cyclization. wikipedia.org This process is typically initiated by the generation of a radical at the carbon bearing the iodine atom, often using radical initiators like trialkylmanganates or under photolytic conditions. acs.org The resulting radical can then attack the double bond in an intramolecular fashion. wikipedia.org

The cyclization can proceed via two main pathways:

Exo cyclization: The radical attacks the terminal carbon of the double bond, forming a bond outside the newly formed ring. This pathway is generally favored for the formation of five- and six-membered rings. wikipedia.org

Endo cyclization: The radical attacks the internal carbon of the double bond, with the radical intermediate ending up inside the newly formed ring. wikipedia.org

For a molecule like this compound, a 5-exo-trig cyclization would be the expected major pathway, leading to the formation of a five-membered tetrahydrofuran (B95107) ring derivative. The resulting cyclized radical is then quenched to yield the final product. wikipedia.orgnih.gov Such radical cyclizations are known to be rapid and selective intramolecular transformations. wikipedia.org

The alkene moiety readily undergoes electrophilic addition reactions. In the presence of an acid catalyst (H⁺), the π-electrons of the double bond attack the electrophile, forming a carbocation intermediate. pearson.com A nucleophile then attacks the carbocation to give the final addition product. libretexts.org

For an unsymmetrical alkene like the prop-1-ene group, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org

| Reagent | Electrophile | Nucleophile | Predicted Major Product Type | Regioselectivity |

|---|---|---|---|---|

| H-X (e.g., HBr) | H⁺ | X⁻ | Haloalkane | Markovnikov |

| H₂O / H⁺ | H⁺ | H₂O | Alcohol | Markovnikov |

| I₂ / H₂O | I⁺ (from iodonium (B1229267) ion) | H₂O | Iodohydrin | Anti-addition |

This table summarizes common electrophilic addition reactions applicable to the prop-1-ene moiety. pearson.comlibretexts.orgmanac-inc.co.jp

Catalysts, such as iodine itself, can facilitate addition reactions. For example, iodine can catalyze the cyclization and functionalization of related N-allyl systems, proceeding through an iodocyclized intermediate. rsc.org

Iv. Advanced Applications of 3 2 Iodoethoxy Prop 1 Ene in Complex Organic Synthesis

Utilization as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of 3-(2-Iodoethoxy)prop-1-ene makes it a plausible precursor for various heterocyclic systems, particularly those containing oxygen.

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles is a central theme in organic chemistry, yielding structures found in countless natural products and pharmaceuticals. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net In principle, this compound could undergo intramolecular cyclization to form substituted cyclic ethers. For instance, radical-induced cyclization, initiated by the homolytic cleavage of the C-I bond, could potentially lead to the formation of substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives.

Additionally, intramolecular Williamson ether synthesis, involving the generation of an oxygen-centered nucleophile from the allyl ether moiety that subsequently displaces the iodide, could be envisioned as a pathway to cyclic ethers. A recent study demonstrated the heterocyclization of similar allyl β-iodoethers into substituted 1,4-dioxane (B91453) derivatives in the presence of heteropolyacids, highlighting a potential reaction pathway for analogous compounds. researchgate.net However, despite these theoretical possibilities, specific examples detailing the use of this compound for the synthesis of such oxygen-containing heterocycles are not prominently featured in peer-reviewed literature.

Construction of Spiro-Derivatives and Polycyclic Systems

The construction of complex spirocyclic and polycyclic frameworks often requires sophisticated building blocks capable of participating in sequential or cascade reactions. The dual reactivity of this compound could theoretically be harnessed for such purposes. An initial reaction involving the allyl group could be followed by a cyclization event at the iodoethyl moiety, or vice versa, to build intricate three-dimensional structures.

For example, an intermolecular reaction at one terminus followed by an intramolecular cyclization could pave the way for spiro-derivatives. Despite the synthetic appeal of such strategies, dedicated studies applying this compound as a key building block for the systematic construction of spiro-derivatives or complex polycyclic systems have not been found in the current body of scientific literature.

Role in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The primary C(sp³)-I bond in this compound is an ideal electrophilic partner for a variety of transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Couplings (e.g., Ni-Catalyzed)

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for bond formation, often providing complementary reactivity to palladium-based systems. These reactions are particularly effective for coupling alkyl halides. The primary iodide in this compound would be expected to readily undergo oxidative addition to a low-valent nickel catalyst, initiating the catalytic cycle for coupling with a range of organometallic nucleophiles or other partners.

Palladium-Mediated Coupling Strategies

Palladium catalysis is arguably the most widely used method for cross-coupling reactions. rsc.orgnih.gov The C-I bond of this compound should be highly susceptible to oxidative addition to Pd(0) catalysts, enabling classic named reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would link the iodoethoxypropyl fragment to a diverse range of aryl, vinyl, or alkynyl groups.

Furthermore, palladium catalysts are known to mediate intramolecular couplings between aryl iodides and allyl moieties to form various carbo- and heterocycles. nih.gov A related palladium-catalyzed asymmetric coupling cyclization of γ-allenols with aryl iodides has also been developed. rsc.org Such precedents suggest the feasibility of using this compound in similar palladium-mediated strategies. However, documented examples that specifically employ this compound to explore these powerful synthetic strategies are conspicuously absent from the literature.

Precursor in Bioorthogonal Chemical Reactions

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov These reactions typically employ abiotic functional groups that are mutually reactive but inert to the biological environment. nih.govresearchgate.net

The functional groups within this compound, the allyl ether and the alkyl iodide, could potentially serve as precursors to bioorthogonal handles. The alkyl iodide is a reactive electrophile and can act as a good leaving group for nucleophilic substitution reactions. broadpharm.com While generally too reactive for direct bioorthogonal applications due to potential side reactions with biological nucleophiles, it could be used to install a more stable and selective functional group, such as an azide (B81097) or a strained alkyne, onto a molecule of interest. The allyl group, under specific conditions using ruthenium catalysts, has been used in bioorthogonal cross-metathesis reactions. nih.gov

A structurally related compound, 3-(2-Iodoethoxy)prop-1-yne, is noted for its use as a crosslinker in copper-catalyzed azide-alkyne "Click Chemistry". broadpharm.com This suggests that iodoethoxy-containing structures can serve as valuable reagents in this field. Nevertheless, there is no specific research that describes the direct use or conversion of this compound into a probe or reagent for bioorthogonal ligation reactions.

Strategies for Azide-Alkyne Click Chemistry Precursor Synthesis (by analogy with prop-1-yne analog)

While direct literature on the use of this compound as a precursor for azide-alkyne click chemistry is not abundant, its structural analog, 3-(2-Iodoethoxy)prop-1-yne, serves as a clear precedent for such applications. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. organic-chemistry.orgnih.gov The synthesis of precursors for this reaction often involves the introduction of either an azide or a terminal alkyne functionality into a molecule of interest.

By analogy with its alkyne counterpart, this compound can be readily converted into an azide-containing building block. The carbon-iodine bond is susceptible to nucleophilic substitution by an azide source, such as sodium azide. This reaction would replace the iodo group with an azido (B1232118) group, yielding 3-(2-azidoethoxy)prop-1-ene. This transformation provides a molecule with a terminal alkene and an azide group, making it a partner for strain-promoted azide-alkene cycloadditions or for further functionalization of the alkene.

The general strategy is outlined in the reaction below:

Reaction Scheme: Synthesis of an Azide Precursor

This resulting allyl azido ether can then be utilized in various click-chemistry-related applications, serving as a versatile synthon for the introduction of the azidoethoxypropyl group into more complex molecules.

Development of Conjugation Reagents

The development of effective conjugation reagents is crucial for the fields of bioconjugation, materials science, and drug delivery. The bifunctional character of this compound makes it an attractive candidate for the design of such reagents. The iodo group and the allyl group can undergo distinct and selective chemical reactions, allowing for the stepwise linkage of different molecular entities.

The iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the attachment of molecules containing nucleophiles such as thiols, amines, or carboxylates. For instance, a biomolecule with an available cysteine residue (containing a thiol group) could be conjugated to this compound.

Simultaneously, the allyl group provides a handle for a variety of subsequent reactions. One of the most prominent is the thiol-ene reaction, which proceeds under mild, often photoinitiated, conditions. nih.gov This reaction allows for the efficient and specific conjugation of thiol-containing molecules to the double bond of the allyl group. This orthogonality allows for a two-step conjugation process where the iodo group is first reacted, followed by the thiol-ene click reaction on the allyl group, or vice-versa.

Potential Conjugation Strategies:

| Reactive Group | Conjugation Partner | Reaction Type |

| Iodo | Thiols, Amines, Carboxylates | Nucleophilic Substitution |

| Allyl (ene) | Thiols | Thiol-ene "Click" Reaction |

This dual reactivity enables the synthesis of hetero-bifunctional linkers, which can connect two different molecules, for example, a protein and a fluorescent dye, or a drug molecule and a targeting ligand.

Synthesis of Advanced Functional Materials and Polymers

The polymerizability of the allyl group, combined with the reactivity of the iodo substituent, allows this compound to be a valuable component in the synthesis of advanced functional materials and polymers.

Monomer in Controlled Polymerization Techniques

The polymerization of allyl monomers, including allyl ethers, can be challenging via traditional free-radical polymerization due to degradative chain transfer, which often leads to low molecular weight polymers. nih.govacs.orgresearchgate.net However, advancements in controlled polymerization techniques have opened up possibilities for incorporating such monomers into well-defined polymer architectures.

While specific studies on the controlled polymerization of this compound are scarce, the general behavior of allyl ethers suggests that techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) could potentially be employed. nih.gov These methods allow for better control over molecular weight, polydispersity, and polymer architecture.

The incorporation of this compound as a comonomer in a polymerization reaction would introduce pendant iodoethoxy groups along the polymer backbone. These iodo groups can then serve as reactive sites for post-polymerization modification. This approach allows for the synthesis of functional polymers where the properties can be tailored after the initial polymerization step. For example, the iodo groups could be converted to other functionalities, or used as grafting points to create more complex polymer structures.

Challenges in Allyl Monomer Polymerization:

| Challenge | Description |

| Degradative Chain Transfer | The abstraction of an allylic hydrogen by a propagating radical leads to a stable, less reactive allylic radical, effectively terminating the chain growth. |

| Low Propagation Rate | The reactivity of the allyl double bond towards radical addition can be lower compared to other vinyl monomers. |

Despite these challenges, the functional handles offered by this compound make it an intriguing monomer for the synthesis of specialty polymers with tailored properties.

Development of Crosslinkers and Network Formers

Crosslinking is a fundamental process in polymer chemistry that leads to the formation of three-dimensional polymer networks, drastically altering the material's properties, such as mechanical strength, thermal stability, and solvent resistance. sigmaaldrich.commdpi.com The bifunctional nature of this compound makes it a potential candidate for use as a crosslinking agent.

A common strategy for creating crosslinked networks involves the copolymerization of a monofunctional monomer with a small amount of a bifunctional crosslinking monomer. In this context, this compound could be copolymerized with other vinyl monomers. The resulting polymer would contain pendant allyl ether groups from the this compound units.

Subsequent to polymerization, the crosslinking can be induced through reactions involving the pendant functionalities. The iodo groups can react with difunctional nucleophiles, or the allyl groups can undergo crosslinking reactions such as thiol-ene coupling with dithiol compounds or free-radical polymerization. This two-stage approach (polymerization followed by crosslinking) allows for better processability of the initial linear polymer before it is converted into an insoluble and infusible network.

Potential Crosslinking Mechanisms:

| Functional Group | Crosslinking Reaction |

| Pendant Iodo Groups | Reaction with difunctional nucleophiles (e.g., diamines, dithiols). |

| Pendant Allyl Groups | Thiol-ene reaction with dithiols; further radical polymerization. |

The ability to control the degree of crosslinking by adjusting the amount of this compound incorporated into the polymer allows for the fine-tuning of the final material's properties for specific applications, such as in coatings, hydrogels, or thermosets.

V. Computational and Theoretical Studies of 3 2 Iodoethoxy Prop 1 Ene

Quantum Chemical Analysis of Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. google.com A common approach involves using a functional, such as B3LYP, in conjunction with a basis set, like 6-31G*, to perform geometry optimization. researchgate.netinpressco.com This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms, corresponding to the equilibrium structure of the molecule.

For 3-(2-iodoethoxy)prop-1-ene, a full geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles. While specific data for this molecule is not available, a hypothetical optimized structure can be constructed based on typical values for its constituent functional groups: iodoalkanes, ethers, and alkenes. The following table presents these hypothetical geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G level of theory (illustrative data based on analogous compounds).*

| Parameter | Bond/Atoms | Value |

| Bond Lengths | ||

| C-I | ~2.14 Å | |

| C-O (ethoxy) | ~1.43 Å | |

| C-O (allyl) | ~1.42 Å | |

| C=C | ~1.34 Å | |

| C-C | ~1.50 Å | |

| C-H (sp3) | ~1.09 Å | |

| C-H (sp2) | ~1.08 Å | |

| Bond Angles | ||

| C-O-C | ~112° | |

| I-C-C | ~111° | |

| O-C-C (allyl) | ~109° | |

| C=C-C | ~125° | |

| Dihedral Angles | ||

| I-C-C-O | Varies with conformation | |

| C-O-C-C | Varies with conformation | |

| O-C-C=C | Varies with conformation |

Note: These values are estimations based on standard bond lengths and angles for similar chemical environments and are intended for illustrative purposes.

The presence of several single bonds in this compound allows for rotation, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. These stable conformations are the most likely to be populated at room temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative data)

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Anti (gauche around C-O-C) | 0.0 (Global Minimum) |

| B | Gauche (gauche around C-O-C) | 0.8 |

| C | Anti (anti around C-O-C) | 1.5 |

Note: The relative energies are hypothetical and serve to illustrate the expected small energy differences between stable conformers.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This allows for a detailed understanding of the reaction mechanism and the factors that control its rate.

A transition state is a specific point along a reaction coordinate that corresponds to the highest energy barrier between reactants and products. github.io Locating and characterizing the transition state is key to understanding the kinetics of a reaction. Computational methods can not only determine the geometry of the transition state but also its energy, which allows for the calculation of the activation energy barrier.

For this compound, two primary reactive sites are the carbon atom attached to the iodine (susceptible to nucleophilic attack) and the carbon-carbon double bond (susceptible to electrophilic attack).

Nucleophilic Substitution (S(_N)2): A hypothetical S(_N)2 reaction with a nucleophile (e.g., Cl) would involve the backside attack on the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. researchgate.netsciforum.net The transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. researchgate.netblogspot.com

Table 3: Hypothetical Energetics for an S(_N)2 Reaction of this compound with Cl (Illustrative data in kcal/mol relative to reactants)

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + Cl) | 0.0 |

| Transition State | +15.0 |

| Products (3-(2-Chloroethoxy)prop-1-ene + I) | -5.0 |

Electrophilic Addition: The reaction with an electrophile, such as HBr, would proceed via the attack of the double bond on the electrophile, forming a carbocation intermediate. libretexts.orglibretexts.org This is typically the rate-determining step. pressbooks.pub The subsequent attack of the bromide ion on the carbocation leads to the final product. The transition state for the first step would involve the partial formation of the new C-H bond and the breaking of the H-Br bond. researchgate.net

Table 4: Hypothetical Energetics for Electrophilic Addition of HBr to this compound (Illustrative data in kcal/mol relative to reactants)

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + HBr) | 0.0 |

| Transition State 1 | +10.0 |

| Carbocation Intermediate | +5.0 |

| Transition State 2 | +7.0 |

| Product | -12.0 |

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of reactants, products, and transition states. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. stmarys-ca.edufiveable.me The energy and spatial distribution of these orbitals can provide significant insights into the chemical behavior of a molecule. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon double bond (the (\pi) orbital) and to a lesser extent on the lone pairs of the oxygen atom. This indicates that the molecule will likely act as a nucleophile at the double bond in reactions with electrophiles.

The LUMO is anticipated to be the antibonding (\sigma^*) orbital of the C-I bond. The large lobe of this orbital would be located on the carbon atom attached to the iodine. This suggests that this carbon atom is the most electrophilic site and is susceptible to attack by nucleophiles, which is consistent with the S(_N)2 reaction mechanism discussed earlier.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Table 5: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative data)

| Orbital | Energy (eV) | Primary Location | Implied Reactivity |

| HOMO | -9.5 | C=C (\pi) bond | Nucleophilic site for electrophilic attack |

| LUMO | +1.2 | C-I (\sigma^*) orbital | Electrophilic site for nucleophilic attack |

| HOMO-LUMO Gap | 10.7 | - | Indicator of kinetic stability |

Spectroscopic Property Predictions through Computational Modeling

Computational modeling serves as a powerful tool to predict and understand the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are appropriate methods for predicting its nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption profile.

¹H and ¹³C NMR Spectra Predictions:

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set like 6-311+G(d,p). The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the allyl and iodoethoxy groups. The vinyl protons are expected to appear in the downfield region (δ 5.0-6.0 ppm), with the methine proton exhibiting a complex splitting pattern due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the allyl group attached to the ether oxygen would likely resonate around δ 4.0 ppm. The methylene protons of the iodoethoxy group are anticipated to show characteristic shifts, with the protons on the carbon adjacent to the iodine atom being significantly deshielded and appearing further downfield (around δ 3.2 ppm) compared to those adjacent to the ether oxygen (around δ 3.7 ppm).

The predicted ¹³C NMR spectrum would reveal five distinct carbon signals. The carbons of the C=C double bond are expected in the range of 117-135 ppm. The methylene carbon of the allyl group bonded to the oxygen is predicted around 72 ppm. For the iodoethoxy group, the carbon atom directly bonded to the iodine is expected to have a low chemical shift, potentially around 5-10 ppm, due to the heavy atom effect of iodine. The other methylene carbon of this group, adjacent to the ether oxygen, would likely appear around 70 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂C= | 5.25 | 117.5 |

| =CH- | 5.90 | 134.8 |

| -CH₂-O- (allyl) | 4.02 | 72.1 |

| -O-CH₂- | 3.70 | 70.3 |

| -CH₂-I | 3.25 | 6.9 |

Note: These are hypothetical values based on computational models for analogous structures.

Infrared (IR) Spectroscopy Predictions:

Computational frequency calculations using DFT methods, such as B3LYP with a 6-31G(d) basis set, can predict the vibrational modes of this compound. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Key predicted vibrational frequencies would include:

C=C stretch: A characteristic peak for the allyl group's double bond is expected around 1645 cm⁻¹.

=C-H stretch: Vibrations corresponding to the vinyl C-H bonds should appear above 3000 cm⁻¹.

C-O-C stretch: Asymmetric and symmetric stretching of the ether linkage are predicted to be in the region of 1150-1085 cm⁻¹.

C-I stretch: A strong absorption corresponding to the carbon-iodine bond stretching is anticipated at a lower frequency, typically in the range of 500-600 cm⁻¹.

C-H bend: Various C-H bending vibrations for the methylene and vinyl groups would be observed in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| =C-H Stretch | 3080 |

| C-H Stretch (aliphatic) | 2920-2980 |

| C=C Stretch | 1645 |

| C-H Bend | 1420-1470 |

| C-O-C Stretch | 1120 |

| C-I Stretch | 590 |

Note: These are hypothetical values based on computational models for analogous structures and may require scaling for comparison with experimental data.

UV-Vis Absorption Spectrum Prediction:

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations. These computations can identify the electronic transitions and their corresponding absorption wavelengths (λmax).

For this compound, the primary electronic transitions are expected to be of the n → σ* and π → π* type. The presence of the double bond in the allyl group would give rise to a π → π* transition, likely in the far UV region. The lone pairs on the oxygen and iodine atoms can lead to n → σ* transitions. The transition involving the iodine atom, in particular, is expected to occur at a longer wavelength compared to analogous chloro or bromo compounds. A weak absorption band in the near UV region (around 250-270 nm) could be predicted, which is characteristic of alkyl iodides.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) |

| n → σ* (C-I) | 260 |

| π → π* (C=C) | <200 |

Note: These are hypothetical values based on TD-DFT calculations for similar chromophores.

Vi. Analytical and Spectroscopic Methodologies in 3 2 Iodoethoxy Prop 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of 3-(2-Iodoethoxy)prop-1-ene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The structure of this compound (CH₂=CH-CH₂-O-CH₂-CH₂-I) contains five unique carbon environments and five distinct sets of protons, leading to predictable signals in its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals. The chemical shift (δ) of each proton is influenced by its local electronic environment, particularly its proximity to electronegative atoms (oxygen, iodine) and anisotropic effects from the double bond.

Vinylic Protons (H-1, H-1'): The two terminal vinylic protons are diastereotopic and will appear as distinct signals, likely in the range of 5.1-5.4 ppm. The proton cis to the CH₂ group will show coupling to both the trans proton (~10-12 Hz) and the H-2 proton (~5-7 Hz). The proton trans to the CH₂ group will exhibit a larger coupling to the H-2 proton (~15-17 Hz).

Internal Vinylic Proton (H-2): This proton, bonded to the second carbon of the propene chain, will resonate further downfield (5.8-6.0 ppm) due to its position within the double bond. It will appear as a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the cis (H-1), trans (H-1'), and allylic (H-3) protons.

Allylic Protons (H-3): These protons are adjacent to both the double bond and the ether oxygen, placing their signal around 4.0-4.2 ppm. The signal will appear as a doublet of triplets (dt) due to coupling with the H-2 proton and the two H-1/H-1' protons.

Methylene (B1212753) Protons α to Ether Oxygen (H-4): The two protons on the carbon adjacent to the ether oxygen and the iodo-substituted carbon will resonate around 3.7-3.9 ppm as a triplet, coupled to the H-5 protons.

Methylene Protons α to Iodine (H-5): The protons on the carbon directly bonded to the highly electronegative iodine atom are expected to be the most deshielded of the sp³ protons, appearing as a triplet around 3.2-3.4 ppm, coupled to the H-4 protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display five signals, corresponding to each unique carbon atom in the molecule.

Vinylic Carbons (C-1, C-2): The terminal alkene carbon (C-1) is expected around 117-119 ppm, while the internal alkene carbon (C-2) will be further downfield, around 134-136 ppm.

Allylic Carbon (C-3): The carbon adjacent to the ether oxygen will appear in the typical range for allylic ethers, around 71-73 ppm.

Alkoxy Carbon (C-4): The other carbon atom alpha to the ether oxygen is expected to resonate at a slightly lower field, around 68-70 ppm.

Iodine-Bearing Carbon (C-5): Due to the heavy atom effect of iodine, the signal for the carbon directly attached to it is shifted significantly upfield and is expected to appear at a low chemical shift, typically between 2-5 ppm.

| Position (CᴬH₂=CᴮH-CᶜH₂-O-CᴰH₂-CᴱH₂-I) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (A) | ~5.2-5.4 | m (multiplet) | ~117-119 |

| 2 (B) | ~5.8-6.0 | m (multiplet) | ~134-136 |

| 3 (C) | ~4.0-4.2 | dt (doublet of triplets) | ~71-73 |

| 4 (D) | ~3.7-3.9 | t (triplet) | ~68-70 |

| 5 (E) | ~3.2-3.4 | t (triplet) | ~2-5 |

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. Expected cross-peaks would confirm the connectivity within the allyl group (H-1/H-1' with H-2; H-2 with H-3) and within the iodoethoxy group (H-4 with H-5). The absence of a cross-peak between H-3 and H-4 would confirm the presence of the intervening ether oxygen atom. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. scribd.com It allows for the definitive assignment of each carbon atom based on the already-assigned proton spectrum. For example, the proton signal at ~4.0-4.2 ppm (H-3) would show a cross-peak to the carbon signal at ~71-73 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial as it shows correlations between protons and carbons that are two or three bonds apart. scribd.com This technique would provide the key evidence connecting the two halves of the molecule. A critical correlation would be observed between the allylic protons (H-3) and the first carbon of the ethoxy group (C-4), and between the ethoxy protons (H-4) and the allylic carbon (C-3). These correlations across the ether oxygen definitively establish the complete molecular framework. youtube.comsdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity. For this compound, with the molecular formula C₅H₉IO, the expected monoisotopic mass of the molecular ion [M]⁺• would be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ¹²⁷I). This precise mass measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass. uni.lu

Molecular Formula: C₅H₉IO

Calculated Monoisotopic Mass: 211.9698 g/mol

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. wikipedia.org The fragmentation of this compound is expected to be directed by its key structural features: the weak C-I bond and the ether linkage.

Key expected fragmentation pathways include:

Loss of Iodine: The cleavage of the carbon-iodine bond is a highly favorable fragmentation pathway, resulting in the loss of an iodine radical (•I, 127 Da). This would produce a prominent fragment ion at m/z 85, corresponding to the [C₅H₉O]⁺ cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen can occur. Loss of an ethyl iodide radical would lead to the formation of the allyl cation at m/z 41.

Cleavage of C-O Bonds: The bonds of the ether linkage can also cleave, leading to fragments such as the allyl cation [C₃H₅]⁺ at m/z 41 or the iodoethoxy cation [C₂H₄I]⁺ at m/z 155.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 212 | [C₅H₉IO]⁺• | - (Molecular Ion) |

| 171 | [C₂H₄O-CH₂CH=CH₂]⁺ | •I |

| 85 | [C₅H₉O]⁺ | •I |

| 57 | [C₃H₅O]⁺ | •C₂H₄I |

| 41 | [C₃H₅]⁺ | •OCH₂CH₂I |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, the key functional groups are the alkene, the ether, and the carbon-iodine bond.

Alkene Group:

The C=C stretching vibration is expected to produce a moderate peak in the IR spectrum around 1645 cm⁻¹ and a strong signal in the Raman spectrum.

The =C-H stretching of the vinylic protons will appear just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

The out-of-plane =C-H bending vibrations give rise to strong bands in the IR spectrum between 910-1000 cm⁻¹.

Ether Group:

The most characteristic feature for the ether linkage is the strong C-O-C asymmetric stretching vibration, which is expected to appear in the IR spectrum in the 1150-1085 cm⁻¹ region.

Alkyl and C-I Groups:

The sp³ C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

The C-I stretching vibration gives a signal in the far-infrared region, typically between 500-600 cm⁻¹. This band is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| =C-H Stretch | Alkene | 3010-3095 | Medium | Medium |

| -C-H Stretch | Alkane (CH₂) | 2850-2960 | Medium-Strong | Medium |

| C=C Stretch | Alkene | ~1645 | Medium | Strong |

| C-O-C Stretch | Ether | 1085-1150 | Strong | Weak |

| =C-H Bend | Alkene | 910-1000 | Strong | Weak |

| C-I Stretch | Iodoalkane | 500-600 | Medium-Weak | Strong |

Vii. Future Research Directions and Emerging Applications

Theoretical Advancement in Predicting Reactivity and Properties:There is no evidence of computational or theoretical studies focused on predicting the reactivity, stability, or other chemical properties of 3-(2-Iodoethoxy)prop-1-ene.

Without any specific research data or scholarly articles on "this compound," any attempt to construct the requested article would fall outside the user's strict requirement for scientifically accurate and detailed content based on diverse sources. Therefore, the request to generate an English article focusing solely on this compound cannot be completed at this time due to the absence of foundational research in the public domain.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Iodoethoxy)prop-1-ene, and what factors influence the choice of iodinating agents?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using precursors like 3-(2-methoxyethoxy)prop-1-ene treated with hydroiodic acid (HI). The reaction mechanism (SN2 vs elimination) depends on solvent polarity and steric hindrance . Alternative routes include halogen exchange with bromo/chloro analogs using NaI in acetone under reflux . Factors influencing iodinating agents: reactivity (e.g., HI vs KI), solubility, and compatibility with functional groups (e.g., allyl stability) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for allyl protons (δ 5.0–6.0 ppm, splitting patterns), iodoethoxy CH₂ groups (δ 3.5–4.0 ppm), and coupling constants to confirm ether linkage .

- IR : C-I stretch (~500 cm⁻¹), C-O-C asymmetric stretching (~1100 cm⁻¹) .

- MS : Molecular ion peak at m/z 212 (C₅H₉IO₂), fragmentation patterns (e.g., loss of I· or C₂H₄OI) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent skin/eye contact, and store in amber bottles under inert gas (N₂/Ar) to minimize light/moisture-induced decomposition . Waste should be segregated and treated with sodium thiosulfate to neutralize residual iodine .

Advanced Research Questions

Q. How can kinetic studies reconcile discrepancies between theoretical and experimental results in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Perform isotope labeling (e.g., D₂O solvent) to track mechanistic pathways (SN2 vs SN1) . Use computational models (DFT) to predict transition states and compare with experimental activation parameters. Adjust for solvent effects (e.g., dielectric constant) and steric bulk using branched analogs .

Q. What strategies mitigate iodine loss or decomposition during storage and handling of this compound?

Q. How should researchers statistically analyze kinetic data to ensure reproducibility in studies on this compound?

- Methodological Answer : Apply ANOVA to compare reaction rates across trials, report 95% confidence intervals, and use error bars in Arrhenius plots. Share raw data in supplementary materials to enable meta-analysis .

Q. What control experiments are essential to distinguish solvolysis mechanisms of this compound?

Q. How can multivariate analysis resolve contradictions in reported catalytic efficiencies for cross-coupling reactions using this compound?

- Methodological Answer : Design a factorial experiment testing ligand type, catalyst loading, and solvent. Use response surface methodology (RSM) to identify interactions between variables. Validate with independent replicates under optimized conditions .

Q. What role does this compound play in regioselective synthesis of complex ethers?

Q. How can researchers validate the environmental impact of this compound degradation byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.